molecular formula C10H9NO2S2 B3022463 Methyl (1,3-benzothiazol-2-ylthio)acetate CAS No. 24044-87-9

Methyl (1,3-benzothiazol-2-ylthio)acetate

Cat. No.: B3022463
CAS No.: 24044-87-9
M. Wt: 239.3 g/mol
InChI Key: FJIFGGQHUVANGE-UHFFFAOYSA-N
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Description

Methyl (1,3-benzothiazol-2-ylthio)acetate is a chemical compound with the molecular formula C₁₀H₉NO₂S₂ and a molecular weight of 239.32 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Methyl (1,3-benzothiazol-2-ylthio)acetate is a derivative of benzothiazole, a heterocyclic compound . Benzothiazole derivatives have been found to exhibit significant biological efficacy against various diseases . The primary targets of these compounds are often enzymes or receptors involved in the disease process. For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis , suggesting that they may target enzymes or proteins essential for the survival of this bacterium.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes in the target’s function . This interaction can inhibit the activity of the target, thereby preventing the progression of the disease. For example, some benzothiazole derivatives have been found to inhibit glucose uptake and alpha-amylase enzyme, which are crucial for the metabolism of carbohydrates .

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets . . This can have downstream effects on other metabolic pathways that rely on glucose as an energy source.

Pharmacokinetics

For instance, this compound has a molecular weight of 301.38 , which is within the range that is generally favorable for oral absorption.

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of Methyl (1,3-benzothiazol-2-ylthio)acetate are not well-studied. Benzothiazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Benzothiazole compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1,3-benzothiazol-2-ylthio)acetate typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds. One common method is the reaction of 2-aminobenzenethiol with methyl chloroacetate under basic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl (1,3-benzothiazol-2-ylthio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazole derivatives .

Scientific Research Applications

Methyl (1,3-benzothiazol-2-ylthio)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1,3-benzothiazol-2-ylthio)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester and thioether functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIFGGQHUVANGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946892
Record name Methyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-87-9
Record name NSC85744
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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